Lithium azide (Li(N3))

Übersicht

Beschreibung

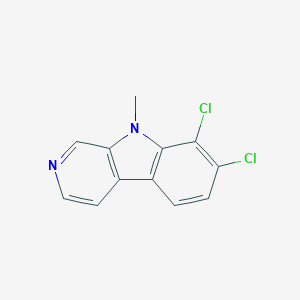

Lithium azide (Li(N3)) is a compound of interest in various fields of chemistry due to its nitrogen-rich content and potential applications. The structural and optical properties of lithium azide have been studied using density functional theory, which compares well with experimental data. The ionic character of lithium azide is evident from the closeness of internitrogen distances to the calculated N–N bond length for the free azide ion . Furthermore, research has explored the evolving structural diversity and metallicity in compressed lithium azide, revealing new stable nitrogen-rich phases and the possibility of an insulator–metal transition under high pressure .

Synthesis Analysis

The synthesis of lithium azide is not directly discussed in the provided papers. However, the synthesis of related lithium compounds has been described, such as the synthesis of unsolvated lithium aryls through a metal-halogen exchange reaction , and the synthesis of lithium phosphonium azayldiides, which are useful in organic synthesis . These methods may provide insights into the potential synthetic routes for lithium azide.

Molecular Structure Analysis

The molecular structure of lithium azide has been analyzed using density functional theory, revealing its ionic character and providing insights into its electronic structure, charge transfer, and bond order. The density of states obtained from the study reproduces the ordering of valence bands, which is consistent with XPS data . High-pressure studies have shown that lithium azide can form new phases with different nitrogen-rich assemblies, such as N6 rings and one-dimensional linear nitrogen chains, which are structural analogues to polyacetylene .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving lithium azide. However, the synthesis of lithium phosphonium azayldiides suggests that lithium compounds can be reactive and versatile in forming various organic and inorganic products . The reactivity of lithium azide under different conditions, such as high pressure, could lead to the formation of novel nitrogen-rich materials .

Physical and Chemical Properties Analysis

Lithium azide's physical and chemical properties have been studied through computational methods. The absorption spectrum calculated for lithium azide shows several peaks associated with different exciton states in the fundamental absorption region . Under compression, lithium azide undergoes significant changes in its electronic structure, leading to the formation of new phases with varying electrical conductivities, from insulating to metallic . These properties are crucial for understanding the potential applications of lithium azide in various technological fields.

Wissenschaftliche Forschungsanwendungen

Applications in Lithium-Sulfur Batteries Lithium azide (LiN3) has been identified as a novel electrolyte additive for all-solid-state lithium-sulfur (Li-S) batteries. This additive forms a thin, compact, and conductive layer on the lithium-metal anode, which helps avoid dendrite formation and polysulfide shuttling. This significantly enhances the cycling performance and efficiencies of the batteries, surpassing the performance of the conventional additive lithium nitrate (LiNO3) (Eshetu et al., 2017).

Role in Lithium Metal Anodes Lithium metal is a key component in various advanced battery technologies, including Li-S and Li-air batteries. Li(N3) is relevant in the context of research addressing challenges like dendritic growth and Coulombic efficiency in lithium metal batteries. Studies have focused on understanding factors that affect the morphology and efficiency of lithium metal anodes (Xu et al., 2014).

Innovations in Electrode Materials Research in lithium-ion batteries has focused on electrode materials where lithium plays a central role. Innovations in materials like lithium lanthanum titanates and their high conductivity highlight the importance of lithium in battery technology. These developments are crucial for the advancement of high-energy lithium-ion batteries and related applications (Bohnké, 2008).

Lithium Recovery Technologies With the growing importance of lithium in various industrial applications, research has also been directed toward efficient lithium recovery methods. For instance, advanced materials like crown ether decorated magnetic graphene oxide have been developed for selective lithium ion recovery from complex sources like seawater (Parohinog et al., 2019).

Thin-Film Lithium Batteries The development of thin-film lithium and lithium-ion batteries showcases the versatility of lithium in diverse forms. These batteries, which utilize lithium metal anodes and are less than 15 μm thick, find applications in consumer and medical products. Their development aids in characterizing properties of lithium intercalation compounds in thin-film form (Bates, 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

Lithium azide is the lithium salt of hydrazoic acid Lithium in general has been found to interact with several targets, including neurotransmitters and second messenger systems .

Mode of Action

Lithium azide decomposes into lithium and nitrogen when heated . Lithium, a component of lithium azide, has been found to decrease presynaptic dopamine activity and inactivate postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium affects several biochemical pathways. It is known to impact the dopamine and glutamate pathways, which play crucial roles in the pathogenesis of bipolar affective disorder . Lithium decreases dopamine transmission, which is known to be elevated during mania and decreased in clinical depression . It also downregulates the NMDA receptor in the glutamate pathway, leading to enhanced inhibitory neurotransmission .

Pharmacokinetics

The pharmacokinetics of lithium, a component of lithium azide, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, which necessitates close therapeutic drug monitoring .

Result of Action

The result of lithium azide’s action is primarily the decomposition into lithium and nitrogen when heated . The lithium component has been found to have significant effects on neurotransmission, potentially impacting mood and behavior .

Action Environment

The action of lithium azide can be influenced by environmental factors such as temperature, as it decomposes into lithium and nitrogen when heated

Eigenschaften

IUPAC Name |

lithium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHRJQTTVADPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

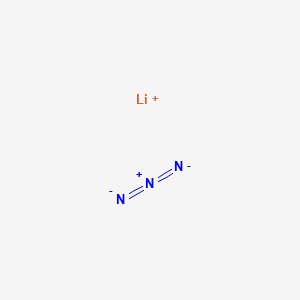

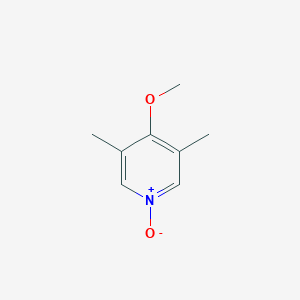

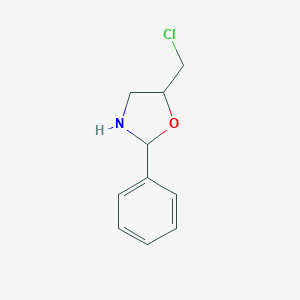

[Li+].[N-]=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066509 | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19597-69-4 | |

| Record name | Lithium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19597-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)

![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)